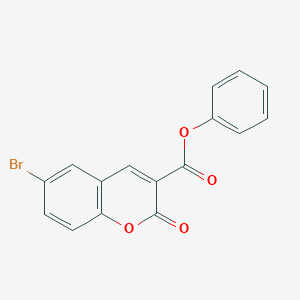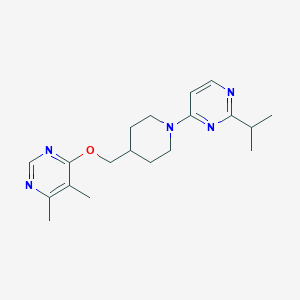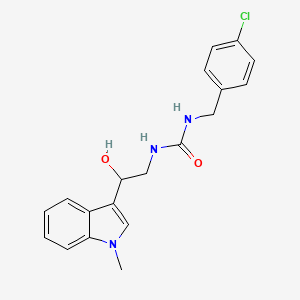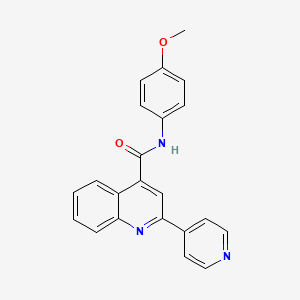
N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as 4-MPNQ, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Polymorphic Modifications and Diuretic Properties
Research has identified polymorphic modifications of a closely related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide , possessing strong diuretic properties, potentially offering new hypertension remedies. These modifications include triclinic and monoclinic polymorphs, which differ in molecular organization and crystal packing, indicating the structural versatility and potential for tailored therapeutic applications (Shishkina et al., 2018).
ATM Kinase Inhibition for Cancer Therapy
In cancer research, novel series of 3-quinoline carboxamides have been optimized as selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. These compounds, through their design and selective inhibition capability, show promise in enhancing the efficacy of DNA damage-inducing agents like irinotecan, thereby contributing to potential cancer therapy advancements (Degorce et al., 2016).
Antiproliferative Activity Against Cancer Cell Lines
Another study on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives has revealed the antiproliferative activity of these compounds against the NCI-60 cell lines. Specifically, derivatives with a 3-methoxyphenylcarboxamide moiety displayed significant activity, especially against melanoma and breast cancer cell lines, highlighting the potential for the development of new anticancer agents (Hung et al., 2014).
Coordination Compounds for Targeted NO Delivery
The synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, which can form complexes with metal ions and nitric oxide (NO), has been reported. These complexes are being investigated for their potential in targeted NO delivery to biological sites, such as tumors, which could be released upon irradiation with long-wavelength light, opening avenues for novel therapeutic strategies (Yang et al., 2017).
Chemosensor Development for Zn2+ Monitoring
A study developed a chemosensor based on quinoline carboxamide derivatives for the selective detection of Zn2+ ions in aqueous solutions and living cells. This sensor displayed significant fluorescence enhancement in the presence of Zn2+, with applications in monitoring Zn2+ concentrations, underscoring the compound's utility in environmental and biological monitoring (Park et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-17-8-6-16(7-9-17)24-22(26)19-14-21(15-10-12-23-13-11-15)25-20-5-3-2-4-18(19)20/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMKIRUZTVBZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653794.png)
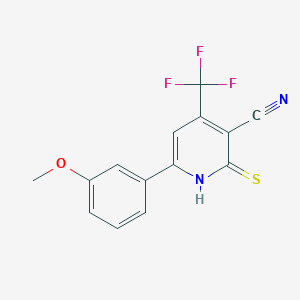
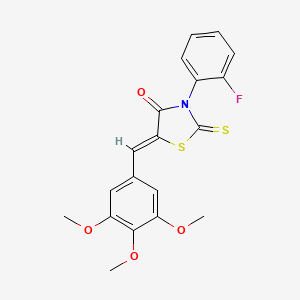

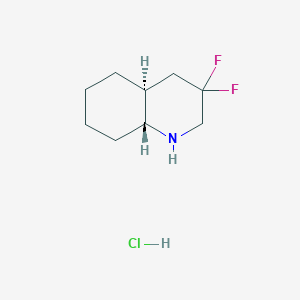
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2653800.png)
![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)
![N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2653802.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)

